Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate
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Overview
Description
Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate is a heterocyclic compound featuring an oxazole ring substituted with ethyl and acetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethyl-1,3-oxazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-dicarboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .
Scientific Research Applications
Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
- Ethyl (2-amino-1,3-oxazol-4-yl)acetate
- 2-Phenyl-1,3-oxazol-5(4H)-one
- 1,2,4-Triazolo[1,5-a]pyridine
Comparison: Ethyl (2,4-dimethyl-1,3-oxazol-5-YL)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C9H13NO3 |
---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 2-(2,4-dimethyl-1,3-oxazol-5-yl)acetate |
InChI |
InChI=1S/C9H13NO3/c1-4-12-9(11)5-8-6(2)10-7(3)13-8/h4-5H2,1-3H3 |
InChI Key |
PDSSKXQENAGJDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(O1)C)C |
Origin of Product |
United States |
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